molecular formula C11H11N3O3 B2674620 N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 865286-19-7

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2674620
CAS No.: 865286-19-7
M. Wt: 233.227
InChI Key: OIZVPDOCJZLONF-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-7(15)12-11-14-13-10(17-11)8-4-3-5-9(6-8)16-2/h3-6H,1-2H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZVPDOCJZLONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(O1)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3-methoxybenzohydrazide with acetic anhydride under reflux conditions to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Anticancer Applications

The 1,3,4-oxadiazole scaffold is recognized for its anticancer properties. Research indicates that derivatives of this compound can inhibit multiple cancer cell lines through various mechanisms:

  • Mechanisms of Action : The anticancer activity of 1,3,4-oxadiazoles often involves the inhibition of key enzymes and growth factors such as telomerase and topoisomerase. These compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth effectively .
  • Case Studies :
    • In a study by Salahuddin et al., various substituted 1,3,4-oxadiazole derivatives were synthesized and screened for anticancer activity. One notable compound demonstrated over 95% growth inhibition against specific CNS and renal cancer cell lines .
    • Another series of oxadiazole derivatives exhibited significant antiproliferative effects against a range of human cancer cell lines, including breast and melanoma cancers. For instance, a compound with a sulfonamide moiety showed over 90% inhibition in several cancer types .

Antimicrobial Properties

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide and its derivatives have also been evaluated for their antimicrobial activities:

  • Broad-Spectrum Activity : The oxadiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups enhances their antibacterial efficacy .
  • Research Findings : A study highlighted that oxadiazole compounds could outperform traditional antibiotics in certain cases. The structure-activity relationship (SAR) studies indicated that modifications to the oxadiazole ring could lead to improved antibacterial properties .

Other Therapeutic Applications

Beyond anticancer and antimicrobial activities, this compound has potential applications in other therapeutic areas:

  • Antidiabetic Activity : Some studies have indicated that oxadiazole derivatives can act as α-amylase inhibitors, which may help in managing diabetes by slowing carbohydrate digestion .
  • Anti-inflammatory Effects : The compound has also been explored for its anti-inflammatory properties, contributing to its potential use in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionNotable Findings
AnticancerInhibition of telomerase and topoisomeraseOver 95% growth inhibition in CNS and renal cancer cell lines .
AntimicrobialBroad-spectrum activityOutperformed traditional antibiotics against certain bacterial strains .
Antidiabeticα-Amylase inhibitionPotential for managing blood sugar levels .
Anti-inflammatoryModulation of inflammatory pathwaysDemonstrated significant reduction in inflammatory markers .

Mechanism of Action

The mechanism of action of N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is unique due to its oxadiazole ring, which imparts distinct chemical and biological properties. The presence of the methoxy group also enhances its pharmacological activity compared to similar compounds .

Biological Activity

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a compound of interest within the field of medicinal chemistry, particularly due to its potential anticancer properties and other biological activities. The oxadiazole moiety is known for its diverse pharmacological applications, making compounds containing this structure valuable in drug discovery.

Chemical Structure

The molecular formula for this compound is C17H21N3O3S, with a molecular weight of 347.43 g/mol. The compound features a methoxy-substituted phenyl group linked to an oxadiazole ring and an acetamide functional group.

PropertyValue
Molecular FormulaC17H21N3O3S
Molecular Weight347.43 g/mol
InChIInChI=1S/C17H21N3O3S
InChIKeyCTMTXMNQEMVVSZ-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. A common method includes oxidative cyclization reactions using hypervalent iodine as a catalyst. This method allows for the formation of the oxadiazole ring while introducing various substituents that enhance biological activity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

  • Cytotoxicity :
    • The compound exhibited IC50 values indicating potent activity against several cancer cell lines:
      • A549 (lung cancer) : IC50 < 0.14 μM
      • C6 (rat glioma) : IC50 values of 8.16 and 13.04 μM for different derivatives .
      • MCF7 (breast cancer) : Notable inhibition was observed in comparison to standard drugs like doxorubicin .
  • Mechanism of Action :
    • The anticancer activity is believed to involve the induction of apoptosis and inhibition of key survival pathways in cancer cells. Compounds with similar structures have shown to inhibit enzymes such as alkaline phosphatase and growth factor receptors (e.g., EGFR) .

Other Biological Activities

In addition to anticancer effects, this compound has been investigated for its anti-inflammatory properties and potential neuroprotective effects.

Case Studies

Several studies have been conducted to evaluate the biological efficacy of oxadiazole derivatives:

  • Study on Anticancer Activity :
    • A comprehensive evaluation was performed on a series of oxadiazole compounds, including this compound. The study utilized MTT assays to determine cytotoxicity across various cancer cell lines .
  • Inhibition Studies :
    • Research demonstrated that compounds with similar structures inhibited critical enzymes involved in tumor progression and metastasis. For instance, specific derivatives showed IC50 values lower than established chemotherapy agents .

Q & A

Q. Basic Quality Control

  • TLC monitoring during synthesis (hexane:ethyl acetate, 7:3) to track reaction progress .
  • Spectroscopic analysis :
    • IR for carbonyl (C=O, ~1650 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) peaks.
    • ¹H/¹³C NMR to verify methoxyphenyl (δ 3.8 ppm for OCH₃) and acetamide (δ 2.1 ppm for CH₃) groups .

How are biological activities (e.g., enzyme inhibition) evaluated?

Q. Advanced Pharmacological Screening

  • Lipoxygenase (LOX) inhibition assays :
    • Incubate the compound with linoleic acid substrate and measure hydroperoxide formation spectrophotometrically at 234 nm.
    • IC₅₀ values are compared against reference inhibitors (e.g., nordihydroguaiaretic acid) .
  • Antibacterial testing : Disk diffusion assays using S. aureus and E. coli to determine zone-of-inhibition metrics .

What strategies address discrepancies in biological activity data across studies?

Advanced Data Contradiction Analysis
Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., enzyme source, substrate concentration) .
  • Compound stability : Assess degradation via HPLC under storage conditions (e.g., pH, temperature).
  • Structural analogs : Compare activity of derivatives (e.g., 4-methoxyphenyl vs. 3-methoxyphenyl substitutions) to identify SAR trends .

How can metabolic stability be improved for in vivo studies?

Q. Advanced Medicinal Chemistry Approach

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
  • Substituent modulation : Replace methoxy groups with electron-withdrawing halogens (e.g., fluorine) to reduce oxidative metabolism .

What computational tools predict the compound’s binding affinity?

Q. Advanced Molecular Modeling

  • Docking studies (AutoDock Vina) using LOX (PDB: 1JNQ) to identify key interactions (e.g., hydrogen bonding with His518, hydrophobic contacts with Leu759) .
  • QSAR models correlating substituent electronegativity with IC₅₀ values to guide structural optimization .

How are cytotoxic effects assessed in cell-based studies?

Q. Basic In Vitro Evaluation

  • MTT assay : Treat cancer cell lines (e.g., MCF-7, HeLa) with the compound (0–100 µM) for 48 hours.
  • IC₅₀ calculation using nonlinear regression analysis (GraphPad Prism) .

What solvent systems optimize reaction yields in scaled-up synthesis?

Q. Basic Process Chemistry

  • Polar aprotic solvents (DMF, dioxane) enhance nucleophilicity of the oxadiazole amine.
  • Catalytic triethylamine (1.5 eq.) improves chloroacetyl chloride activation, achieving yields >75% .

How to resolve low solubility in aqueous buffers for biological assays?

Q. Advanced Formulation Strategy

  • Co-solvent systems : Use DMSO (≤1% v/v) to pre-dissolve the compound, then dilute in PBS .
  • Nanoemulsion techniques : Encapsulate the compound in PEGylated liposomes to enhance dispersibility .

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